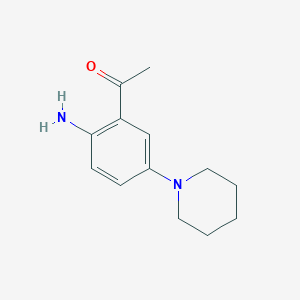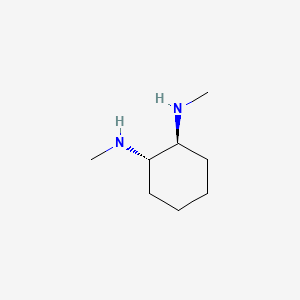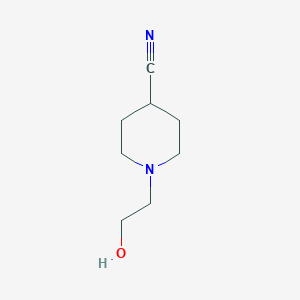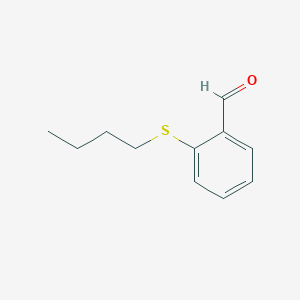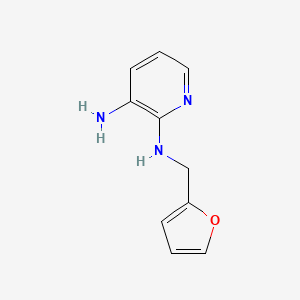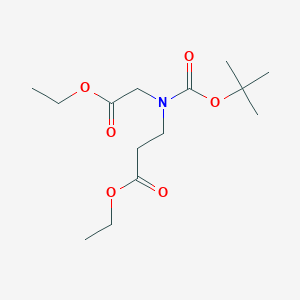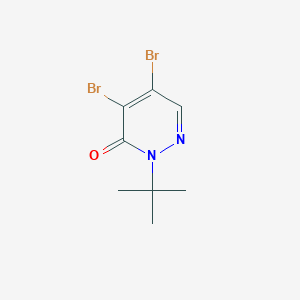
4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone, commonly known as DBTP, is a heterocyclic compound that has been widely studied in the field of organic synthesis. It is a versatile building block for the synthesis of various heterocyclic compounds and has been used in a variety of applications, ranging from medicinal chemistry to materials science. DBTP has been found to have several interesting properties, including its ability to act as a catalyst or ligand in chemical reactions. In addition, it has been found to have potential applications in the fields of drug discovery and biotechnology.
Wissenschaftliche Forschungsanwendungen
Selective Cyclooxygenase Inhibitors
Pyridazinone compounds, including structures similar to 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone, have been identified as potent and selective COX-2 inhibitors. These inhibitors, such as ABT-963, have demonstrated high selectivity for COX-2 over COX-1, improved solubility, and potent anti-inflammatory properties in animal models. Their application in the treatment of pain and inflammation associated with arthritis showcases the therapeutic potential of pyridazinone derivatives in medicinal chemistry (Asif, 2016).
Environmental and Human Exposure to Synthetic Phenolic Antioxidants
Research has identified synthetic phenolic antioxidants (SPAs) that share structural similarities with 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and human tissues. The presence and transformation of these compounds in the environment and their potential toxic effects on human health, including endocrine disruption and carcinogenicity, highlight the need for further investigation into the safety and environmental impact of similar compounds (Liu & Mabury, 2020).
Synthesis and Biological Activities of Pyridazinone Derivatives
Pyridazinone derivatives, including 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone, have been the focus of extensive synthetic efforts due to their diverse biological activities. These compounds have shown promise in cardiovascular system applications among others. Synthesis methods typically involve the reaction of hydrazine derivatives with various starting materials, leading to a wide range of pyridazinone derivatives with potential therapeutic applications (Jakhmola et al., 2016).
Azolo[d]pyridazinones in Medicinal Chemistry
Azolo[d]pyridazinone derivatives, structurally related to 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone, have been identified as a versatile pharmacophore with a wide range of pharmacological activities. These activities include antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The significance of this scaffold in drug discovery highlights the potential for the development of novel therapeutic agents based on the pyridazinone core (Tan & Ozadali Sari, 2020).
Eigenschaften
IUPAC Name |
4,5-dibromo-2-tert-butylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2N2O/c1-8(2,3)12-7(13)6(10)5(9)4-11-12/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEYWGXQUPGWLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

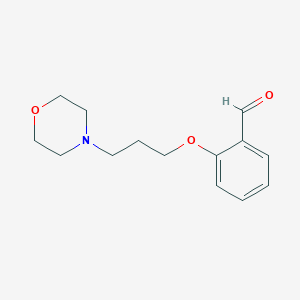
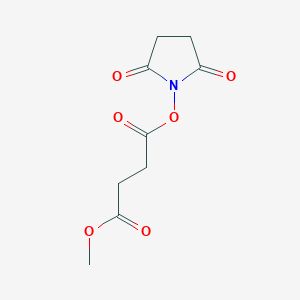
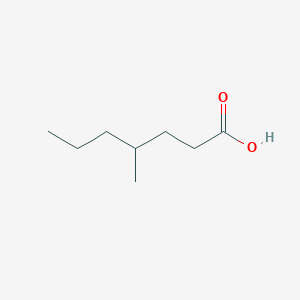
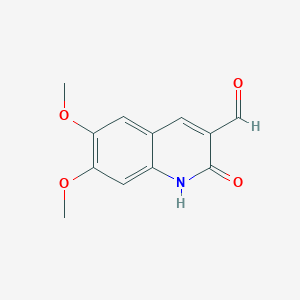
![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)
![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)
![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)
